1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol
Overview
Description
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C₉H₁₆OSi and a molecular weight of 168.31 g/mol . It is characterized by the presence of a cyclopropyl group, a trimethylsilyl group, and a propyn-1-ol moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed for reduction.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl alkenes or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the alkyne moiety is hydrogenated to form alkenes or alkanes. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol can be compared with other similar compounds such as:
3-(Trimethylsilyl)propargyl alcohol: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the trimethylsilyl and alkyne moieties.
Trimethylsilylacetylene: Contains the trimethylsilyl and alkyne moieties but lacks the cyclopropyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications.
Properties
IUPAC Name |
1-cyclopropyl-3-trimethylsilylprop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)7-6-9(10)8-4-5-8/h8-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDDJLLDFFRJLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(C1CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192315-00-7 | |
Record name | 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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